

Application Notes: Diethyl Sulfate (DES) for RNA Structure Analysis

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Compound of Interest

Compound Name: Diethyl sulfate

Cat. No.: B166044

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Introduction

Diethyl sulfate (DES) is a chemical probe used for the analysis of RNA secondary and tertiary structures. As an ethylating agent, DES modifies specific nitrogen positions on RNA bases that are accessible and not involved in hydrogen bonding, such as in base pairing.[1][2] This technique is analogous to the more commonly used dimethyl sulfate (DMS) probing, which methylates accessible bases.[3][4] The pattern of modification provides single-nucleotide resolution data on the solvent accessibility and pairing status of bases, which is invaluable for modeling RNA structures, understanding RNA-protein interactions, and identifying ligand binding sites.[5][6]

The primary targets for alkylation by DES and DMS are the Watson-Crick faces of unpaired adenine (N1 position) and cytosine (N3 position).[7][8][9] Modification at these sites indicates that the nucleotide is likely in a single-stranded region, such as a loop or bulge. Conversely, a lack of modification suggests the nucleotide is protected within a double-stranded helix or involved in a tertiary interaction.[3] This information can be used to experimentally validate and refine computational RNA structure predictions. The sites of modification are typically detected by primer extension, where reverse transcriptase stalls at the ethylated base, or more recently, through mutational profiling (MaP), where the modification causes misincorporation during reverse transcription, which is then read out by high-throughput sequencing.[7][10]

Key Applications:

- RNA Secondary Structure Validation: Provides experimental constraints to guide and validate computational RNA folding algorithms.[\[11\]](#)
- Drug Discovery & Ligand Binding: Used in "footprinting" experiments to identify the binding sites of small molecules, proteins, or other ligands on an RNA target.[\[5\]](#)[\[6\]](#) Changes in the DES modification pattern in the presence of a ligand can reveal the precise interaction site and any conformational changes induced upon binding.[\[6\]](#)
- In Vivo Structure Analysis: Because DES is cell-permeable, it can be used to probe RNA structures within their native cellular environment, providing insights into how cellular factors and conditions influence RNA folding.[\[3\]](#)[\[12\]](#)[\[13\]](#)
- Analysis of RNA Dynamics: Can capture snapshots of RNA conformational changes, aiding in the study of RNA folding pathways and dynamic structural rearrangements.[\[5\]](#)

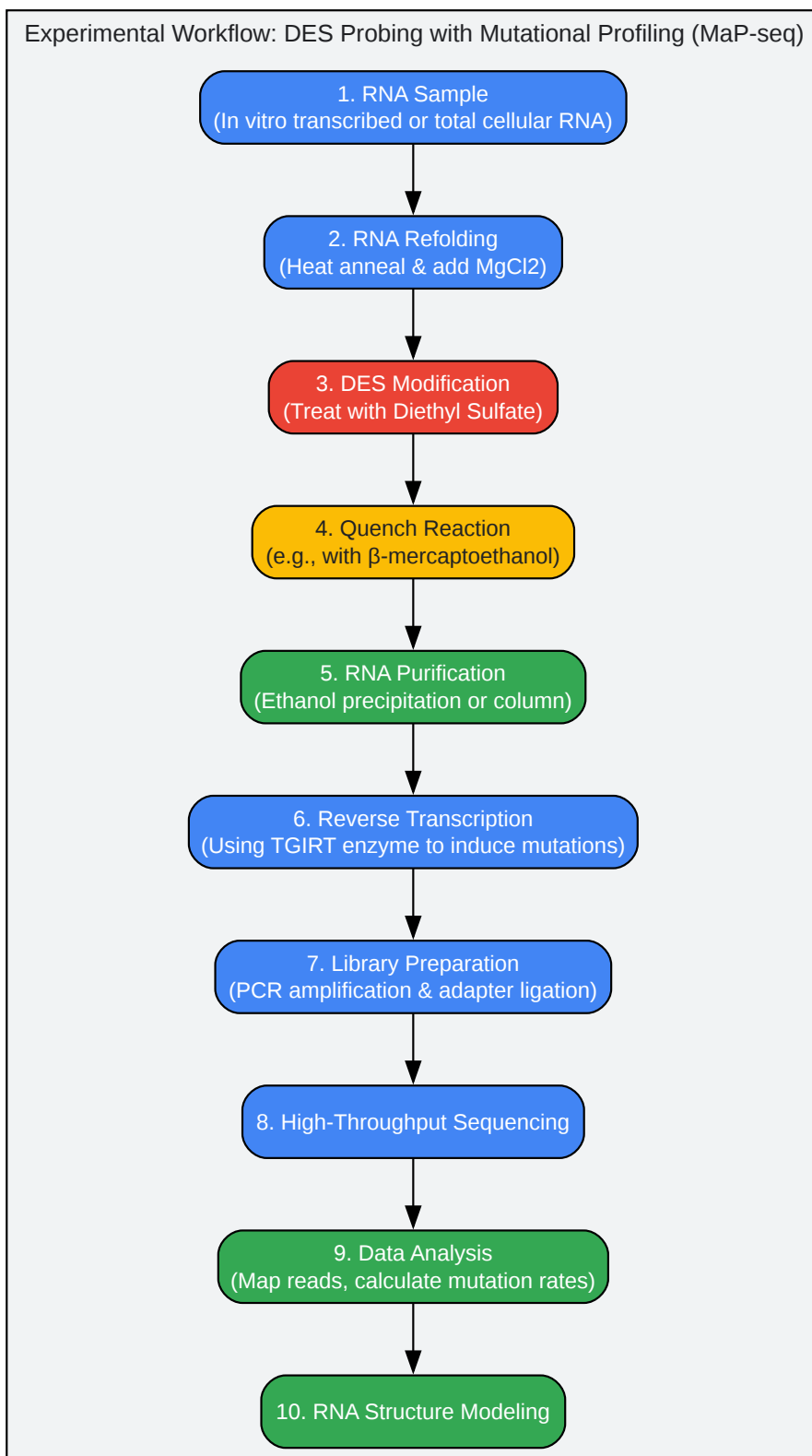
Data Presentation

Table 1: Reactivity of Common Chemical Probes for RNA Structure

This table summarizes the nucleotide specificity of **diethyl sulfate** (DES) and other commonly used chemical probes. The reactivity of DES is analogous to dimethyl sulfate (DMS), causing ethylation instead of methylation at the same positions.

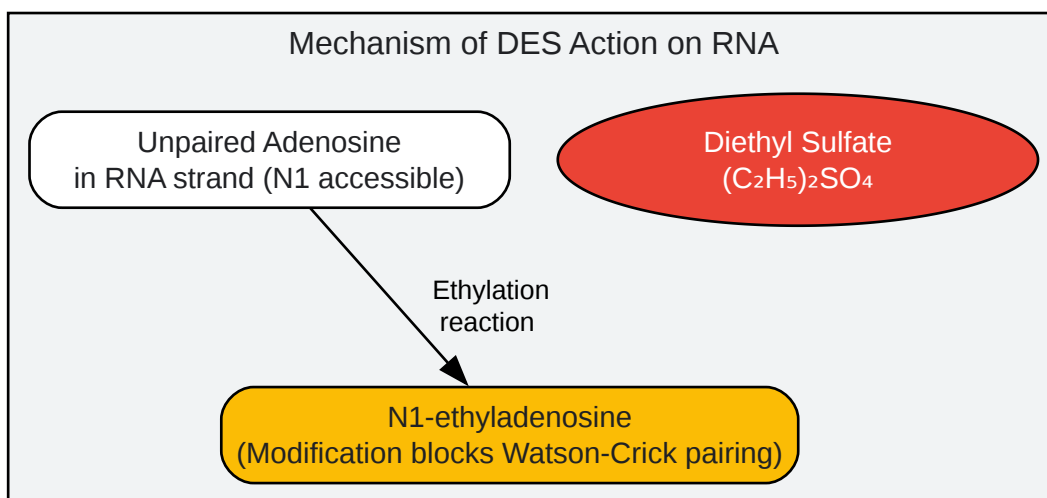
Chemical Probe	Primary Nucleotide Targets	Site of Modification	Structural Information Gained
Diethyl Sulfate (DES) / Dimethyl Sulfate (DMS)	Adenine (A), Cytosine (C)	N1 of Adenine, N3 of Cytosine[4][7]	Probes the Watson-Crick face; identifies single-stranded or accessible A and C residues.[9]
1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT)	Uracil (U), Guanine (G)	N3 of Uracil, N1 of Guanine[5]	Probes the Watson-Crick face; identifies single-stranded U and G residues.
Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) Reagents (e.g., 1M7, NAI)	All four nucleotides (A, C, G, U)	2'-hydroxyl of the ribose sugar[10][14]	Measures local nucleotide flexibility; reactive in conformationally flexible regions, regardless of base identity.[15]
Diethyl pyrocarbonate (DEPC)	Adenine (A)	N7 of Adenine[5][16]	Probes the Hoogsteen face of adenine; identifies stacked vs. unstacked adenines.
Kethoxal	Guanine (G)	N1 and N2 of Guanine[5]	Probes the Watson-Crick face of guanine in single-stranded regions.

Diagrams and Visualizations



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Caption: Workflow for DES-MaPseq RNA structure analysis.



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Caption: Ethylation of an unpaired adenosine by DES.

Experimental Protocols

Safety Precaution: **Diethyl sulfate** (DES) and dimethyl sulfate (DMS) are highly toxic, carcinogenic, and must be handled with extreme care in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5] All waste must be neutralized and disposed of according to institutional guidelines.

Protocol 1: In Vitro RNA Structure Probing with DES

This protocol is adapted from established methods for DMS probing and is suitable for in vitro transcribed RNA.[17][18]

1. RNA Preparation and Refolding: a. Dilute 1-5 pmol of your RNA of interest in a final volume of 50-100 μ L of refolding buffer (e.g., 50 mM Na-cacodylate pH 7.2, 100 mM KCl).[17] b. To ensure proper folding, heat the RNA solution at 90°C for 2-3 minutes, then allow it to cool slowly to room temperature over 15-20 minutes.[18] c. Add $MgCl_2$ to a final concentration of 5-10 mM to stabilize tertiary structures and incubate at a physiologically relevant temperature (e.g., 37°C) for 20-30 minutes.[18]

2. DES Modification: a. Prepare a fresh 1:10 dilution of DES in 100% ethanol. b. Add 1-2 μ L of the diluted DES solution to the refolded RNA sample. The final DES concentration should be

optimized for your RNA, typically in the range of 50-200 mM. c. Incubate the reaction at the same temperature used for folding (e.g., 37°C) for 2-5 minutes. Incubation time should be optimized to achieve modification in approximately 1-5% of RNA molecules.[\[17\]](#) d. Prepare a "no-reagent" control by adding an equivalent volume of ethanol (without DES) to a separate aliquot of refolded RNA.

3. Quenching and RNA Purification: a. Stop the reaction by adding β -mercaptoethanol to a final concentration of 0.5-1 M.[\[17\]](#) This neutralizes the unreacted DES. b. Immediately purify the RNA to remove the DES and quenching agent. This can be done via standard ethanol precipitation or using a column-based RNA cleanup kit.[\[17\]](#) c. Resuspend the purified RNA pellet in 10-20 μ L of RNase-free water.

4. Analysis of Modification Sites by Primer Extension: a. To a tube containing the \sim 1 pmol of modified RNA, add a 5'-radiolabeled or fluorescently-labeled DNA primer specific to your RNA of interest. b. Anneal the primer by heating to 65°C for 5 minutes and then cooling to 42°C over 10-15 minutes.[\[3\]](#) c. Initiate reverse transcription by adding a master mix containing reverse transcriptase (e.g., SuperScript III), dNTPs, and the appropriate reaction buffer. d. Incubate at 50-55°C for 30-60 minutes.[\[18\]](#) The reverse transcriptase will pause or stop one nucleotide 3' to the ethylated base. e. Terminate the reaction and purify the resulting cDNA. f. Analyze the cDNA products on a denaturing polyacrylamide sequencing gel alongside unmodified RNA controls and Sanger sequencing lanes (A, C, G, T) to map the exact locations of reverse transcription stops.[\[5\]](#)

Protocol 2: In-Cell RNA Structure Probing and Analysis via DES-MaPseq

This protocol outlines the general steps for probing RNA structure in living cells, followed by mutational profiling (MaP) and sequencing.[\[7\]](#)[\[10\]](#)[\[13\]](#)

1. In-Cell Modification: a. Grow cells (e.g., HEK293) to the desired confluency. b. For adherent cells, remove the growth medium and wash with PBS. For suspension cells, pellet and resuspend in PBS. c. Treat the cells by adding DES directly to the PBS to a final concentration of 1-3%. The optimal concentration and treatment time (typically 2-8 minutes) must be empirically determined to maximize signal without excessive cytotoxicity.[\[7\]](#) d. Prepare a control sample treated with an equivalent volume of a mock solution (e.g., DMSO or water).[\[17\]](#)

2. Quenching and Total RNA Extraction: a. Quench the DES modification by adding β -mercaptoethanol to a final concentration of 0.5-1 M. b. Immediately lyse the cells and proceed with total RNA extraction using a standard method like TRIzol or a column-based kit.
3. RNA Processing: a. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.^[17] b. For analysis of mRNAs, you may perform rRNA depletion to enrich for transcripts of interest.^[13]
4. Mutational Profiling (MaP) Reverse Transcription: a. Use a thermostable group II intron reverse transcriptase (TGIRT-III) for the reverse transcription step, as this enzyme is capable of reading through modified bases and incorporating mutations into the cDNA.^[7] b. Set up the reaction with 1-2 μ g of total RNA, gene-specific primers (for targeted analysis) or random hexamers (for transcriptome-wide analysis), dNTPs, and TGIRT-III enzyme according to the manufacturer's protocol.^{[7][17]} c. The ethylated adenines and cytosines will be "read" as mutations in the resulting cDNA strand.^[7]
5. Library Preparation and Sequencing: a. The generated cDNA is used as a template for PCR amplification. b. The amplified DNA is then used to prepare a sequencing library (e.g., using a NexteraXT kit).^[13] c. The library is sequenced on a high-throughput platform (e.g., Illumina).
6. Data Analysis: a. Sequencing reads are aligned to the reference transcriptome. b. Specialized software (e.g., ShapeMapper, DREEM) is used to count the mutations at each nucleotide position for both the DES-treated and control samples.^{[14][15]} c. The mutation rate at each position is calculated, which serves as a quantitative measure of DES reactivity and, therefore, nucleotide accessibility. d. These reactivity profiles are then used as constraints in RNA secondary structure prediction software to generate experimentally-informed structural models.

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